

14-Anhydrodigitoxigenin and its Inhibition of Na+/K+-ATPase: A Technical Guide

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Compound of Interest

Compound Name: 14-Anhydrodigitoxigenin

Cat. No.: B3025973

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Introduction

14-Anhydrodigitoxigenin is a cardenolide, a type of steroid, and a derivative of digitoxin. Like other cardiac glycosides, it is known to interact with and inhibit the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. This inhibition disrupts cellular ion homeostasis and can trigger a cascade of downstream signaling events. This technical guide provides an in-depth overview of the inhibition of Na+/K+-ATPase by **14-Anhydrodigitoxigenin**, including available quantitative data, detailed experimental protocols for assessing this inhibition, and a visualization of the key signaling pathways involved.

Quantitative Data on Na+/K+-ATPase Inhibition

Direct quantitative data on the inhibitory potency of **14-Anhydrodigitoxigenin** on Na+/K+-ATPase is limited in publicly available literature. However, existing research provides a key data point and allows for comparison with structurally related compounds.

Table 1: Na+/K+-ATPase Inhibition by 14-Anhydrodigitoxigenin and Related Cardenolides



Compound	Concentration	% Inhibition	Enzyme Source	Reference
14- Anhydrodigitoxig enin	10 μΜ	15%	Guinea pig heart	[1]
Digitoxigenin	-	IC50: 26 ± 15 nM	Pig kidney	[2]
Digoxin	-	IC50: ~164 nM	Human breast cancer cells (MDA-MB-231)	[3]
Ouabain	-	IC50: 89 nM	Human breast cancer cells (MDA-MB-231)	[3]
Ouabain	-	IC50: 17 nM	Human lung cancer cells (A549)	[3]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data for digoxin and ouabain on cancer cell lines reflect the overall cellular response to Na+/K+-ATPase inhibition.

The available data indicates that **14-Anhydrodigitoxigenin** is an inhibitor of Na+/K+-ATPase, though its potency relative to other well-characterized cardiac glycosides like digitoxigenin and digoxin requires further investigation. The structural difference, specifically the **14,15**-double bond in **14-Anhydrodigitoxigenin**, likely influences its binding affinity and inhibitory activity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibition of Na+/K+-ATPase by **14-Anhydrodigitoxigenin**.

Na+/K+-ATPase Activity Assay (Colorimetric)

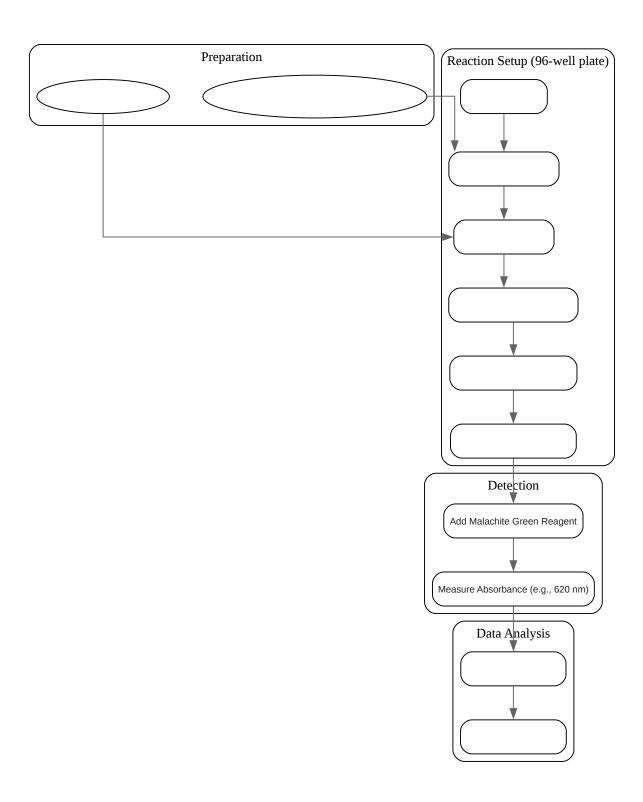
This assay determines the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.



a. Materials and Reagents:

- Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex, pig kidney, or rat brain).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.
- Substrate: 10 mM ATP solution.
- Test Compound: 14-Anhydrodigitoxigenin stock solution in a suitable solvent (e.g., DMSO).
- · Positive Control: Ouabain stock solution.
- Malachite Green Reagent: For the detection of inorganic phosphate.
- 96-well microplate.
- b. Experimental Workflow:





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Caption: Workflow for the colorimetric Na+/K+-ATPase activity assay.



c. Procedure:

- Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period.
- Reaction Setup: In a 96-well microplate, add the following to each well:
 - 50 μL of Assay Buffer.
 - 10 μL of various concentrations of 14-Anhydrodigitoxigenin, ouabain (positive control), or vehicle (negative control).
 - 10 μL of the diluted Na+/K+-ATPase solution.
- Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Start the reaction by adding 30 μL of 10 mM ATP solution to each well.
- Incubation: Incubate the plate at 37°C for 20-30 minutes. The optimal incubation time should be determined empirically.
- Reaction Termination and Detection: Stop the reaction by adding 50 μL of Malachite Green reagent to each well. This reagent will react with the inorganic phosphate produced.
- Measurement: After a short incubation at room temperature for color development, measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
- Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay measures the binding affinity of **14-Anhydrodigitoxigenin** to Na+/K+-ATPase by competing with a radiolabeled ligand, typically [3H]ouabain.

a. Materials and Reagents:

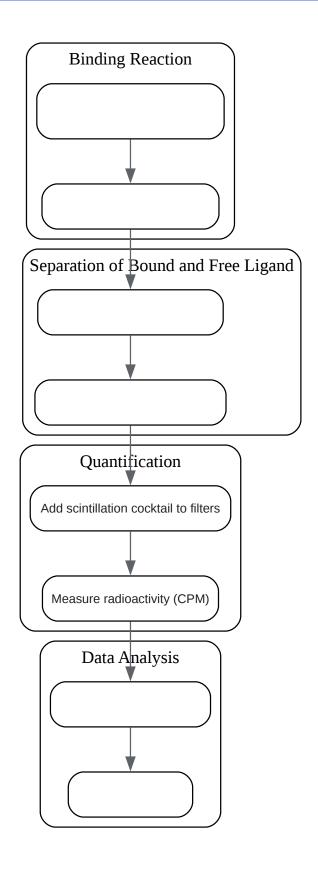






- Enzyme Source: Purified Na+/K+-ATPase.
- Radioligand: [3H]ouabain.
- Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM Tris-phosphate.
- Test Compound: A range of concentrations of unlabeled 14-Anhydrodigitoxigenin.
- Wash Buffer: Ice-cold binding buffer.
- · Glass fiber filters.
- · Scintillation cocktail and counter.
- b. Experimental Workflow:





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